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molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No. B051390
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381728B2

Procedure details

4-Bromo-1-(bromomethyl)-2-nitrobenzene (Heterocycles 1994, 39, 767) (8.3 g, 28 mmol) was dissolved in methanol (75 ml) at 0° C. 30% Sodium methoxide in methanol solution (10.7 ml, 56 mmol) was added dropwise and the solution stirred at room temperature for 4 hours. The mixture was concentrated to a small volume and partitioned between ethyl acetate and saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and then washed with saturated aqueous sodium bicarbonate solution, water (×3), brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel (hexane to ethyl acetate) to afford the title compound (D16). MS (ES+) m/e 246/248 [M+H]+.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[CH3:13][O-:14].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:14][CH3:13])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution, water (×3), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (hexane to ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)COC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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